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Compound of Interest

Compound Name: Irampanel

Cat. No.: B1672174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Irampanel (BIIR 561) is a dual-action neuroprotective agent that functions as a non-

competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptor and a blocker of voltage-gated sodium channels.[1][2][3] Developed by Boehringer

Ingelheim, it was investigated for its therapeutic potential in neurological disorders

characterized by neuronal over-excitation, such as epilepsy and cerebral ischemia.[3][4]

Although it did not proceed to market, its preclinical data provides valuable insights into the

effects of dual-target modulation in excitotoxic conditions. This guide offers a comparative

summary of the in vitro and in vivo experimental data on Irampanel.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of Irampanel's activity from

various preclinical studies.
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Parameter
Experimental
Model

Agonist/Condit
ion

IC50 / Ki Reference

AMPA Receptor

Antagonism

Cultured Rat

Cortical Neurons
AMPA 8.5 µM

AMPA Receptor

Antagonism

Rat Cortical

Wedge

Preparation

AMPA 10.8 µM

AMPA Receptor

Antagonism

Cultured Rat

Cortical Neurons
Kainate 9.8 µM

AMPA Receptor

Antagonism

Acutely

Dissociated Rat

Hippocampal

CA1 Neurons

Kainate 9.5 µM

AMPA Receptor

Antagonism

HEK293 Cells

Expressing

Human GluR1/2

Glutamate 17.3 µM

Voltage-Gated

Sodium Channel

Blockade

Rat Brain

Synaptosomal

Membranes

Batrachotoxin

Binding
1.2 µM (Ki)

Voltage-Gated

Sodium Channel

Blockade

Voltage-Clamped

Rat Cortical

Neurons

Sodium Current 5.2 µM

Inhibition of

Glutamate

Release

Rat Brain Slices
Veratridine-

Induced
2.3 µM
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Experiment
al Model

Species
Administrat
ion Route

Endpoint
ED50 /
Effective
Dose

Reference

Maximal

Electroshock

(MES)

Seizures

Mouse
Subcutaneou

s (s.c.)

Prevention of

Tonic

Seizures

3.0 mg/kg

Maximal

Electroshock

(MES)

Seizures

Mouse
Subcutaneou

s (s.c.)

Prevention of

Tonic

Seizures

2.8 mg/kg

AMPA-

Induced

Toxicity

Mouse
Subcutaneou

s (s.c.)

Protection

Against

Toxicity

4.5 mg/kg

Amygdala-

Kindled

Seizures

Rat
Intraperitonea

l (i.p.)

Seizure

Inhibition

3 and 11

mg/kg

Amygdala-

Kindled

Seizures

Rat
Intraperitonea

l (i.p.)

Increased

Afterdischarg

e Threshold

120%

increase at

11.2 mg/kg

Focal

Cerebral

Ischemia

Mouse
Intraperitonea

l (i.p.)

Reduction of

Infarct Area

6 and 60

mg/kg

Corneal

Anesthesia
Rabbit

Topical (0.1%

solution)

Local

Anesthesia
0.1% solution

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
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Cell Culture and Dissociation: Primary cultures of cortical neurons were prepared from fetal

rats. For acute dissociation, hippocampal slices from rats were enzymatically treated to isolate

individual CA1 neurons. Human embryonic kidney (HEK293) cells were used for the expression

of recombinant human GluR1/2 receptors.

Electrophysiological Recordings: Whole-cell patch-clamp techniques were employed to record

membrane currents from cultured neurons, acutely dissociated neurons, and HEK293 cells.

AMPA Receptor Antagonism: Currents were evoked by the application of AMPA, kainate, or

glutamate. The inhibitory effect of Irampanel was determined by co-application at various

concentrations to establish a dose-response curve and calculate the IC50 value.

Voltage-Gated Sodium Channel Blockade: Sodium currents were elicited by depolarizing

voltage steps. The blocking effect of Irampanel was quantified by measuring the reduction in

current amplitude at different drug concentrations to determine the IC50.

Synaptosomal Binding Assay: Rat brain synaptosomes were used to assess the binding of

Irampanel to voltage-gated sodium channels. The displacement of radiolabeled batrachotoxin,

a sodium channel activator, by Irampanel was measured to calculate the inhibitory constant

(Ki).

Glutamate Release Assay: Rat brain slices were stimulated with veratridine, a sodium channel

activator, to induce glutamate release. The amount of released glutamate was measured in the

presence and absence of Irampanel to determine its inhibitory effect.

In Vivo Models
Maximal Electroshock (MES) Model: Mice were administered Irampanel subcutaneously. After

a set period, a maximal electrical stimulus was delivered via corneal electrodes to induce tonic-

clonic seizures. The ability of Irampanel to prevent the tonic hindlimb extension phase of the

seizure was recorded, and the ED50 was calculated.

Amygdala Kindling Model: Rats were surgically implanted with an electrode in the amygdala.

Repeated, initially subconvulsive, electrical stimulation was applied daily until stable,

generalized seizures were consistently elicited (kindling). Once kindled, the rats were treated

with Irampanel intraperitoneally. The afterdischarge threshold (the minimum current intensity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/product/b1672174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


required to elicit a seizure) and the severity and duration of seizures were measured to assess

the anticonvulsant effect of the drug.

Focal Cerebral Ischemia Model: A model of focal ischemia was induced in mice. Irampanel
was administered intraperitoneally, and the extent of brain infarction was assessed after a

survival period. The neuroprotective effect was quantified by measuring the reduction in the

infarcted cortical surface area compared to vehicle-treated animals.
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Caption: Dual inhibitory mechanism of Irampanel.
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Caption: Workflow for IC50 determination.
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Logical Flow of In Vivo Anticonvulsant Testing
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Caption: Logic of in vivo anticonvulsant studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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